molecular formula C12H12N2O3S B1436693 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid CAS No. 1097144-02-9

3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B1436693
CAS No.: 1097144-02-9
M. Wt: 264.3 g/mol
InChI Key: UXBOFHHRHHYAGF-UHFFFAOYSA-N
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Description

3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

  • Formation of 4-Oxo-3,4-dihydroquinazoline: This can be achieved by reacting anthranilic acid with acetic anhydride and urea under reflux conditions.

  • Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone derivative with 3-mercaptopropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can reduce the quinazolinone ring to a dihydroquinazoline.

  • Substitution: Substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Dihydroquinazolines.

  • Substitution Products: Various derivatives depending on the substituent.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various pathogens.

Medicine: In medicine, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

Industry: In industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active ingredients.

Mechanism of Action

The mechanism by which 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid exerts its effects involves multiple molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors in the cell, leading to the disruption of cellular processes.

  • Pathways Involved: The compound can interfere with signal transduction pathways, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

  • Quinazolinone Derivatives: These compounds share a similar core structure and exhibit similar biological activities.

  • Sulfanyl-containing Compounds: Compounds with sulfanyl groups are known for their reactivity and biological activity.

Uniqueness: 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid stands out due to its specific combination of the quinazolinone core and the sulfanyl group, which contributes to its unique reactivity and biological properties.

Properties

IUPAC Name

3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11(16)5-6-18-7-10-13-9-4-2-1-3-8(9)12(17)14-10/h1-4H,5-7H2,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBOFHHRHHYAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid

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